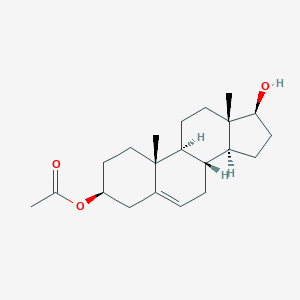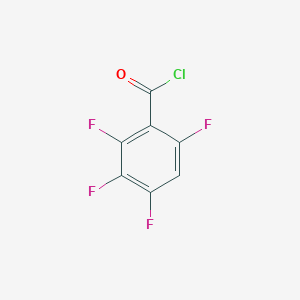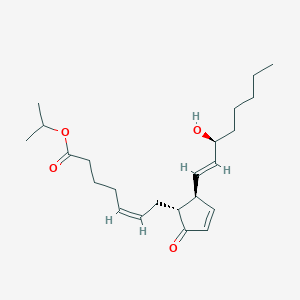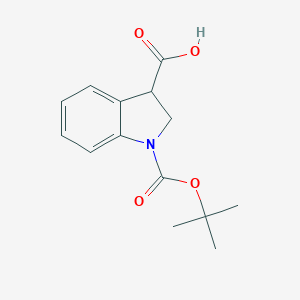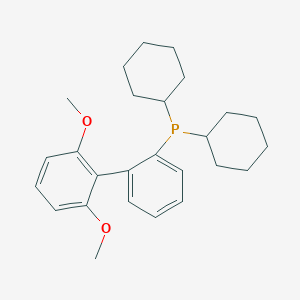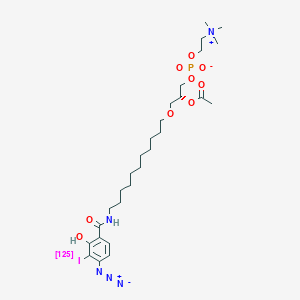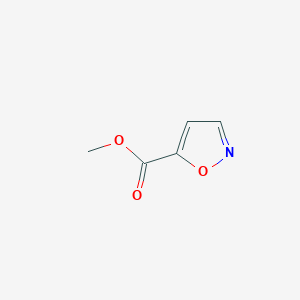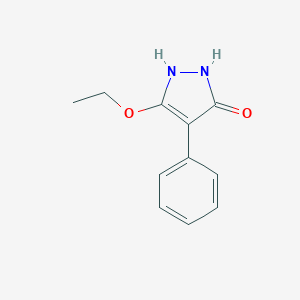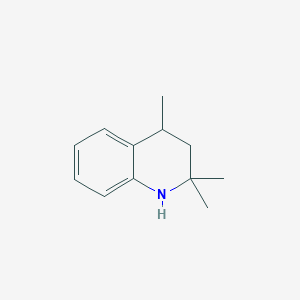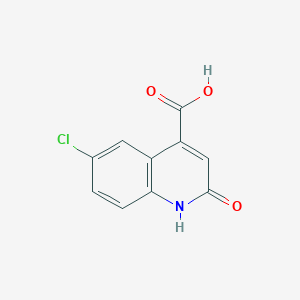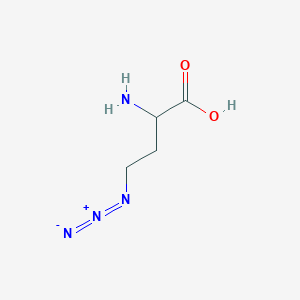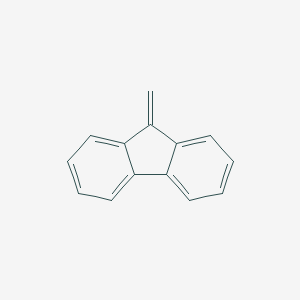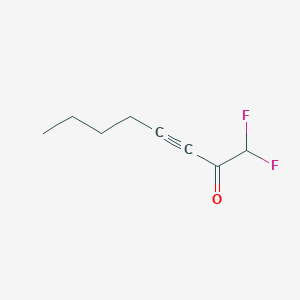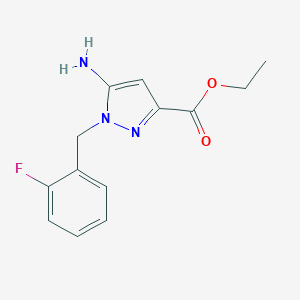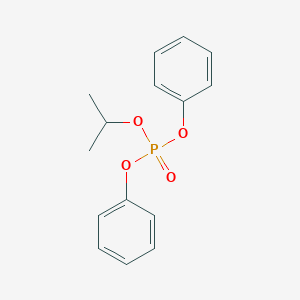
Isopropyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl diphenyl phosphate is a chemical compound with the molecular formula C15H17O4P . It is also known by other names such as 1-Methylethyl diphenyl phosphate, Isopropyl phenyl diphenyl phosphate, and Phosphoric acid, 1-methylethyl diphenyl ester .
Molecular Structure Analysis
The molecular structure of Isopropyl diphenyl phosphate consists of 15 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 292.267 Da and the monoisotopic mass is 292.086456 Da .Aplicaciones Científicas De Investigación
Metabolism and Biomonitoring
Isopropylated and tert-butylated triarylphosphate esters (ITPs and TBPPs), which include isopropyl diphenyl phosphate, are studied for their metabolism in human liver subcellular fractions. The in vitro metabolism of these compounds helps in understanding their biological fate in human tissues, which is crucial for identifying biomarkers of exposure in epidemiological studies (Phillips et al., 2020).
Environmental Occurrence and Exposure
Research has identified isopropyl diphenyl phosphate as one of the predominant organophosphate esters in house dust. This indicates widespread use in consumer and building products and necessitates further monitoring in environmental and biological matrices (Kubwabo et al., 2021).
Neurobehavioral Toxicity
Studies have explored the neurobehavioral effects of isopropyl diphenyl phosphate. Research on zebrafish indicates that this compound, among other flame retardants, can have developmental and pharmacological effects on the vertebrate nervous system (Jarema et al., 2015).
Applications in Lithium-Ion Batteries
Isopropyl diphenyl phosphate has been investigated as an additive in lithium-ion batteries. Studies show that it can enhance the thermal stability of LiCoO2 electrodes, offering a balance between improved safety and maintained battery performance (Wang, Sun, & Chen, 2006).
Risk Assessment in Adolescents
Exposure levels and risk assessments of organophosphate flame retardants, including isopropyl diphenyl phosphate, have been conducted in adolescents. These studies help in understanding the health risks associated with environmental exposure levels (Bastiaensen et al., 2021).
Exposure Measurement Techniques
Research has been conducted to develop techniques for measuring personal exposure to organophosphate flame retardants like isopropyl diphenyl phosphate, utilizing silicone wristbands and hand wipes. These methods can predict cumulative exposure and serve as reliable exposure metrics (Hammel et al., 2016).
Safety And Hazards
Isopropyl diphenyl phosphate is likely combustible . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest the chemical . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
Número CAS |
60763-39-5 |
|---|---|
Nombre del producto |
Isopropyl diphenyl phosphate |
Fórmula molecular |
C15H17O4P |
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
diphenyl propan-2-yl phosphate |
InChI |
InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
YDICVVYPXSZSFA-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canónico |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Otros números CAS |
60763-39-5 |
Sinónimos |
Diphenyl Isopropyl Phosphate; 1-Methylethyl Diphenyl Ester Phosphoric Acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



